2-cyclopropyl-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Description

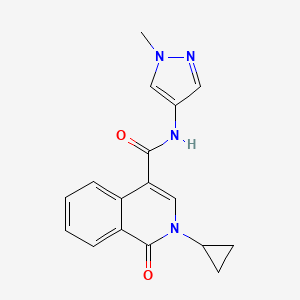

2-Cyclopropyl-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic small molecule characterized by a fused bicyclic 1,2-dihydroisoquinoline core substituted with a cyclopropyl group at position 2 and a carboxamide group at position 4. The carboxamide moiety is linked to a 1-methyl-1H-pyrazol-4-yl group, contributing to its hydrogen-bonding capacity and structural rigidity. Key physicochemical properties, such as logP (~1.3) and polar surface area (~54 Ų), are extrapolated from structurally related analogs like Y042-5272 (discussed below) .

Properties

Molecular Formula |

C17H16N4O2 |

|---|---|

Molecular Weight |

308.33 g/mol |

IUPAC Name |

2-cyclopropyl-N-(1-methylpyrazol-4-yl)-1-oxoisoquinoline-4-carboxamide |

InChI |

InChI=1S/C17H16N4O2/c1-20-9-11(8-18-20)19-16(22)15-10-21(12-6-7-12)17(23)14-5-3-2-4-13(14)15/h2-5,8-10,12H,6-7H2,1H3,(H,19,22) |

InChI Key |

FQAJMYGJWIZOMX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4CC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Attachment of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

Coupling Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the isoquinoline core, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of bases or catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 2-cyclopropyl-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide would depend on its specific application. In a medicinal context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, with pathways involving signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Structural Analogs with Isoquinoline Core Modifications

The most direct analog is Y042-5272 (2-(2-methylpropyl)-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide), which shares the isoquinoline core and pyrazole-carboxamide substituent but differs in the alkyl group at position 2 (isobutyl vs. cyclopropyl) .

Table 1: Physicochemical Comparison with Y042-5272

| Property | Target Compound (Cyclopropyl Substituent) | Y042-5272 (Isobutyl Substituent) |

|---|---|---|

| Molecular Formula | C₁₇H₁₅N₄O₂* | C₁₈H₂₀N₄O₂ |

| Molecular Weight (g/mol) | 323.34* | 324.38 |

| logP | ~1.3 (estimated) | 1.57 |

| Hydrogen Bond Acceptors | 5 | 5 |

| Hydrogen Bond Donors | 1 | 1 |

| Polar Surface Area (Ų) | ~54 | 54.37 |

*Calculated based on structural similarity.

Key Differences :

- The lower logP (estimated) of the cyclopropyl derivative suggests improved aqueous solubility.

- Synthesis : Both compounds likely employ similar coupling strategies (e.g., EDCI/HOBt-mediated amide bond formation), but the cyclopropyl substituent may require specialized reagents for introduction .

Analogs with Pyrazole-Carboxamide Motifs

Compounds 3a–3p from Molecules (2015) share the carboxamide-pyrazole motif but feature a monocyclic pyrazole core instead of the isoquinoline system .

Table 2: Substituent and Property Comparison with Pyrazole Analogs

| Compound | Core Structure | R Group (Carboxamide) | Substituent on Core | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|---|

| Target | Dihydroisoquinoline | 1-methyl-1H-pyrazol-4-yl | Cyclopropyl | N/A | N/A |

| 3a | Pyrazole | 4-cyano-1-phenyl-1H-pyrazol-5-yl | 1-phenyl, 3-methyl | 133–135 | 68 |

| 3b | Pyrazole | 4-cyano-1-phenyl-1H-pyrazol-5-yl | 1-(4-Cl-phenyl), 3-methyl | 171–172 | 68 |

| 3c | Pyrazole | 4-cyano-1-(p-tolyl)-1H-pyrazol-5-yl | 1-phenyl, 3-methyl | 123–125 | 62 |

Key Differences :

- Substituent Effects: The absence of a cyano group in the target’s pyrazole ring reduces electron-withdrawing effects, which may alter binding affinity or solubility.

- Synthetic Yields : The target’s synthesis may face challenges in cyclopropane introduction, whereas pyrazole derivatives in achieved moderate yields (62–71%) using standard coupling methods .

Biological Activity

The compound 2-cyclopropyl-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a member of the isoquinoline family and has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the formation of the isoquinoline scaffold followed by the introduction of cyclopropyl and pyrazol moieties. Common synthetic routes include:

- Cyclization reactions using appropriate precursors.

- Condensation reactions involving hydrazine derivatives to form the pyrazole ring.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds within the isoquinoline family. For instance, a related compound demonstrated significant inhibition of poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial in DNA repair mechanisms. The inhibitory activity was assessed using colorimetric assays, revealing promising IC50 values in the nanomolar range, indicating strong potential for cancer therapeutics .

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | PARP1 | 0.156 | High |

| Related Compound | PARP2 | 0.15 | Very High |

Antimicrobial Activity

The compound has also been investigated for antimicrobial properties. In vitro studies showed that it exhibited activity against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid metabolism .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The pyrazole moiety can effectively bind to active sites on enzymes like PARP, inhibiting their function.

- Stabilization : The cyclopropane ring enhances molecular stability and hydrophobic interactions with protein targets.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

- In Vivo Tumor Models : Administration of the compound in murine models showed a reduction in tumor growth rates compared to control groups.

- Bacterial Infection Models : The compound demonstrated efficacy in reducing bacterial load in infected tissues in animal models, supporting its potential as an antibiotic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.